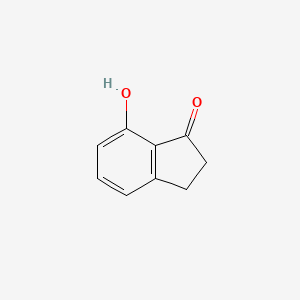

7-Hydroxy-1-indanone

Description

Properties

IUPAC Name |

7-hydroxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMZPBSZKCDKOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30989834 | |

| Record name | 7-Hydroxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30989834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6968-35-0 | |

| Record name | 6968-35-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Hydroxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30989834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxy-1-indanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Hydroxy-1-indanone: Chemical Properties, Structure, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-1-indanone is a versatile bicyclic aromatic ketone that has garnered significant attention in the fields of medicinal chemistry and organic synthesis.[1][2] Its unique structural framework, featuring a fused benzene ring and a cyclopentanone moiety with a hydroxyl group, makes it a valuable scaffold for the synthesis of a wide array of biologically active molecules.[3][4] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 7-Hydroxy-1-indanone, with a particular focus on its role in drug discovery and development. The indanone core is a privileged structure found in numerous pharmacologically active compounds, and the functionalization offered by the hydroxyl group in the 7-position provides a key handle for synthetic elaboration.[4][5] Derivatives of 7-Hydroxy-1-indanone have shown promise as anti-inflammatory agents, neuroprotective compounds, and intermediates in the synthesis of complex natural products.[5][6][7]

Chemical Structure and Properties

7-Hydroxy-1-indanone, with the chemical formula C₉H₈O₂, is a white to off-white crystalline solid.[2] The molecule consists of a 2,3-dihydro-1H-inden-1-one core with a hydroxyl group substituted at the 7-position of the aromatic ring.[8] This substitution pattern is crucial for its chemical reactivity and biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of 7-Hydroxy-1-indanone is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈O₂ | [8][9] |

| Molecular Weight | 148.16 g/mol | [2][9] |

| CAS Number | 6968-35-0 | [2][8] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 109-113 °C | [2][10] |

| Boiling Point | Not readily available | |

| Solubility | Soluble in various organic solvents | |

| pKa | Not readily available | |

| LogP | 1.52110 | [2] |

Structural Elucidation

The structure of 7-Hydroxy-1-indanone has been confirmed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The crystal structure has also been determined, providing detailed insights into its three-dimensional conformation.[8]

-

¹H NMR Spectroscopy: The proton NMR spectrum of 7-Hydroxy-1-indanone would be expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the two methylene groups of the cyclopentanone ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule, including the carbonyl carbon at a characteristic downfield shift.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands for the hydroxyl (O-H) and carbonyl (C=O) stretching vibrations.[11] A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretch, while a sharp, strong peak around 1680-1700 cm⁻¹ would correspond to the C=O stretch of the ketone.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) at m/z 148, corresponding to the molecular weight of the compound. Fragmentation patterns would provide further structural information.[12]

Synthesis of 7-Hydroxy-1-indanone

Several synthetic routes to 7-Hydroxy-1-indanone have been reported, each with its own advantages and limitations. The choice of a particular method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

Method 1: Intramolecular Friedel-Crafts Acylation of 3-(3-hydroxyphenyl)propanoic acid

One common approach involves the intramolecular Friedel-Crafts acylation of 3-(3-hydroxyphenyl)propanoic acid.[1] This reaction is typically carried out in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA), at elevated temperatures.[1][13]

Reaction Scheme:

Caption: Synthesis of 7-Hydroxy-1-indanone via intramolecular Friedel-Crafts acylation.

A significant drawback of this method is the concurrent formation of the isomeric 5-hydroxy-1-indanone, which can be difficult to separate from the desired product.[1][13] The harsh reaction conditions, including high temperatures, also contribute to high energy consumption.[1]

Method 2: Rearrangement of 2,3-dihydrochromen-4-one

Another synthetic strategy utilizes the rearrangement of 2,3-dihydrochromen-4-one (chromanone) in the presence of a Lewis acid, such as aluminum trichloride (AlCl₃), at high temperatures.[10]

Reaction Scheme:

Caption: Synthesis of 7-Hydroxy-1-indanone from 2,3-dihydrochromen-4-one.

While this method can provide good yields, the starting material can be expensive and difficult to obtain.[1] The high reaction temperature is also a notable disadvantage.[1]

Experimental Protocol (from 2,3-dihydrochromen-4-one): [10]

-

A mixture of aluminum chloride (37.0 g, 278 mmol) and sodium chloride (3.70 g, 61.3 mmol) is heated at 150 °C until a clear solution is formed.[10]

-

Commercially available 2,3-dihydro-4H-chromen-4-one (6.40 g, 43.2 mmol), preheated to 50 °C to dissolve, is added to the molten salt mixture.[10]

-

The reaction mixture is stirred at 200 °C for 20 minutes.[10]

-

After cooling, the gelatinous mixture is quenched by the slow addition of ice-cold hydrochloric acid (200 ml).[10]

-

The mixture is stirred for 30 minutes and then extracted with dichloromethane.[10]

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[10]

-

The crude product is purified by silica gel column chromatography (eluent: hexane-ethyl acetate gradient) to yield 7-hydroxy-1-indanone.[10]

Method 3: Multi-step Synthesis from 4-Hydroxybenzenesulfonic Acid

A more recent and optimized method aims to overcome the limitations of the previous approaches by starting from readily available 4-hydroxybenzenesulfonic acid.[13] This multi-step synthesis offers higher selectivity and avoids the formation of difficult-to-separate isomers.[13][14]

Synthetic Pathway:

Caption: Multi-step synthesis of 7-Hydroxy-1-indanone from 4-hydroxybenzenesulfonic acid.

This method provides a more controlled and scalable route to 7-Hydroxy-1-indanone, making it more suitable for industrial applications.[13]

Applications in Drug Development

The indanone scaffold is a well-established pharmacophore in medicinal chemistry, with the most notable example being Donepezil, an acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease.[4][5] 7-Hydroxy-1-indanone serves as a crucial building block for the synthesis of novel drug candidates with diverse therapeutic potential.[3]

As a Versatile Intermediate

The presence of both a hydroxyl group and a ketone functionality allows for a variety of chemical modifications, making 7-Hydroxy-1-indanone a versatile starting material for the synthesis of more complex molecules.[2] The hydroxyl group can be alkylated, acylated, or used as a directing group in electrophilic aromatic substitution reactions. The ketone can undergo reactions such as aldol condensation, reduction, or conversion to an oxime.

Biological Activities of 7-Hydroxy-1-indanone Derivatives

-

Anti-inflammatory Agents: Derivatives of 7-Hydroxy-1-indanone, specifically 2-benzylidene-1-indanone derivatives, have been investigated for their anti-inflammatory properties.[7] These compounds have shown the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[7] The structure-activity relationship studies suggest that the substitution pattern on the indanone ring and the benzylidene moiety plays a crucial role in their anti-inflammatory activity.[7]

-

Neuroprotective Agents: The indanone core is a key feature of compounds targeting neurodegenerative diseases.[5] While direct biological data for 7-Hydroxy-1-indanone itself in this context is limited, its derivatives are being explored for their potential to modulate the activity of enzymes like monoamine oxidases (MAO) and acetylcholinesterase (AChE), which are implicated in the pathophysiology of various neurological disorders.[5]

-

Excited-State Intramolecular Proton Transfer (ESIPT): 7-Hydroxy-1-indanone is a reactant used for studying excited-state intramolecular proton transfer (ESIPT).[9][15] This photochemical process is of fundamental interest and has applications in the development of fluorescent probes, sensors, and molecular devices.[15]

Safety and Handling

7-Hydroxy-1-indanone is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Identification: [8][16][17]

Precautionary Measures: [16][17]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[16][17] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded.[16]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.[16]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[16]

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[16]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[16]

-

If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[16]

-

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[16][18]

Conclusion

7-Hydroxy-1-indanone is a molecule of significant interest to the scientific community, particularly those involved in drug discovery and organic synthesis. Its well-defined chemical properties, versatile reactivity, and the established biological importance of the indanone scaffold make it a valuable tool for the development of novel therapeutic agents. The synthetic methodologies, while presenting some challenges, have evolved to provide more efficient and selective routes to this important intermediate. As research into the therapeutic potential of indanone derivatives continues to expand, the demand for a comprehensive understanding of key building blocks like 7-Hydroxy-1-indanone will undoubtedly grow.

References

-

Preparation method of 7-hydroxy-1-indanone - Eureka | Patsnap. (URL: [Link])

-

7-Hydroxy-1-indanone | C9H8O2 | CID 248078 - PubChem. (URL: [Link])

- CN105330525A - Preparation method of 7-hydroxy-1-indanone - Google P

-

7-hydroxy-1-indanone (C9H8O2) - PubChemLite. (URL: [Link])

-

7-hydroxy-1-indanone - Stenutz. (URL: [Link])

-

Synthesis of 1-indanones with a broad range of biological activity - PMC - NIH. (URL: [Link])

-

Synthesis of 1-indanones with a broad range of biological activity - ResearchGate. (URL: [Link])

-

Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for - ScienceOpen. (URL: [Link])

-

Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. (URL: [Link])

-

Energetic and Structural Studies of Two Biomass-Derived Compounds: 6- and 7-hydroxy-1-indanones - MDPI. (URL: [Link])

-

7-Hydroxy-2,3-dihydro-1-indanone | C9H10O2 | CID 141184813 - PubChem. (URL: [Link])

-

Recent developments in biological activities of indanones | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis and Activity of Aurone and Indanone Derivatives - PubMed. (URL: [Link])

-

4,6-Dimethyl-7-hydroxy-1-indanone | C11H12O2 | CID 240718 - PubChem. (URL: [Link])

-

1-Indanone | C9H8O | CID 6735 - PubChem. (URL: [Link])

-

1H-Inden-1-one, 2,3-dihydro- - the NIST WebBook. (URL: [Link])

-

Unknown Organic Spectra Experiment Part 1, Introduction and Spectra Tables - YouTube. (URL: [Link])

Sources

- 1. Page loading... [guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. scienceopen.com [scienceopen.com]

- 8. 7-Hydroxy-1-indanone | C9H8O2 | CID 248078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. 7-Hydroxy-1-indanone | 6968-35-0 [chemicalbook.com]

- 11. 7-Hydroxy-1-indanone(6968-35-0) IR Spectrum [chemicalbook.com]

- 12. PubChemLite - 7-hydroxy-1-indanone (C9H8O2) [pubchemlite.lcsb.uni.lu]

- 13. Preparation method of 7-hydroxy-1-indanone - Eureka | Patsnap [eureka.patsnap.com]

- 14. CN105330525A - Preparation method of 7-hydroxy-1-indanone - Google Patents [patents.google.com]

- 15. mdpi.com [mdpi.com]

- 16. fishersci.com [fishersci.com]

- 17. 7-Hydroxy-1-indanone 97 6968-35-0 [sigmaaldrich.com]

- 18. 7-Hydroxy-1-indanone - Safety Data Sheet [chemicalbook.com]

A Spectroscopic Guide to 7-Hydroxy-1-indanone: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry

This technical guide provides an in-depth analysis of the spectroscopic data for 7-Hydroxy-1-indanone (CAS No: 6968-35-0), a valuable building block in medicinal chemistry and organic synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document elucidates the structural features of 7-Hydroxy-1-indanone by interpreting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established principles to ensure scientific integrity and practical applicability.

Molecular and Physicochemical Profile

7-Hydroxy-1-indanone is a solid organic compound with the molecular formula C₉H₈O₂ and a molecular weight of 148.16 g/mol .[2][3] Its structure consists of a bicyclic indanone framework, featuring a ketone on the five-membered ring and a hydroxyl group on the aromatic ring. This arrangement of functional groups gives rise to its characteristic spectroscopic signatures. The compound typically appears as a white to light yellow solid with a melting point in the range of 109-113 °C.[2]

| Property | Value | Source(s) |

| CAS Number | 6968-35-0 | [2][3] |

| Molecular Formula | C₉H₈O₂ | [2][3] |

| Molecular Weight | 148.16 g/mol | [2] |

| IUPAC Name | 7-hydroxy-2,3-dihydroinden-1-one | [4] |

| Physical Form | Solid | [2] |

| Melting Point | 109-113 °C | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, a detailed picture of the molecular structure can be assembled.

Expertise & Experience: The Rationale Behind NMR Experimental Choices

The selection of a deuterated solvent is a critical first step in NMR sample preparation. For 7-Hydroxy-1-indanone, a common choice is deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice is dictated by the analyte's solubility and the need to avoid obscuring signals from the compound of interest.[5] DMSO-d₆ is particularly useful for compounds with acidic protons, such as the hydroxyl group in this molecule, as it slows down the proton exchange, allowing the -OH proton to be observed as a distinct signal. Tetramethylsilane (TMS) is added as an internal standard to calibrate the chemical shift scale to 0 ppm, providing a universal reference point.[5] A spectrometer frequency of 400 MHz or higher is preferred for ¹H NMR to achieve better signal dispersion and simplify the analysis of complex splitting patterns.[5]

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of 7-Hydroxy-1-indanone provides a map of the proton environments within the molecule. The aromatic region, the aliphatic region, and the hydroxyl proton signal each offer specific structural clues.

(Specific, validated ¹H NMR data for 7-Hydroxy-1-indanone was not available in the public domain at the time of this guide's compilation. The following is an expert interpretation based on the known structure and data from analogous indanone compounds.)

Expected ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~9.5-10.5 | Singlet (broad) | 1H | Ar-OH | The phenolic proton is acidic and its signal is often broad. Its chemical shift is concentration and solvent dependent. |

| ~7.1-7.4 | Multiplet | 1H | Ar-H | Aromatic protons on the benzene ring. The exact shifts and coupling constants depend on the electronic effects of the substituents. |

| ~6.8-7.0 | Multiplet | 2H | Ar-H | |

| ~2.9-3.1 | Triplet | 2H | -CH₂ -CO | Methylene protons adjacent to the carbonyl group are deshielded and appear as a triplet due to coupling with the neighboring CH₂ group. |

| ~2.5-2.7 | Triplet | 2H | Ar-CH₂ - | Methylene protons adjacent to the aromatic ring, appearing as a triplet from coupling with the other CH₂ group. |

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum reveals the number of distinct carbon environments and provides information about the electronic nature of each carbon atom.

(Specific, validated ¹³C NMR data for 7-Hydroxy-1-indanone was not available in the public domain at the time of this guide's compilation. The following is an expert interpretation based on the known structure.)

Expected ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| >200 | C =O | The carbonyl carbon is highly deshielded and appears at a very low field. |

| ~155 | C -OH | The aromatic carbon attached to the hydroxyl group is deshielded by the oxygen atom. |

| ~120-145 | Aromatic C & C -C=O | Signals for the remaining four aromatic carbons. |

| ~35 | -CH₂ -CO | The aliphatic carbon adjacent to the carbonyl group. |

| ~25 | Ar-CH₂ - | The aliphatic carbon adjacent to the aromatic ring. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of 7-Hydroxy-1-indanone and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Instrumentation: Acquire the spectra on a Fourier Transform NMR spectrometer operating at a frequency of 400 MHz or higher.

-

¹H NMR Acquisition: Use a standard single-pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

dot graph "NMR_Workflow" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

subgraph "cluster_prep" { label="Sample Preparation"; style="rounded"; bgcolor="#FFFFFF"; "Dissolve" [label="Dissolve 5-10 mg of\n7-Hydroxy-1-indanone\nin 0.7 mL DMSO-d6"]; "Add_TMS" [label="Add TMS Internal Standard"]; "Dissolve" -> "Add_TMS"; }

subgraph "cluster_acq" { label="Data Acquisition (400 MHz+)"; style="rounded"; bgcolor="#FFFFFF"; "H1_NMR" [label="Acquire 1H NMR Spectrum"]; "C13_NMR" [label="Acquire 13C NMR Spectrum"]; }

subgraph "cluster_proc" { label="Data Processing & Analysis"; style="rounded"; bgcolor="#FFFFFF"; "Process_FID" [label="Fourier Transform,\nPhase & Baseline Correction"]; "Assign_Signals" [label="Assign Chemical Shifts,\nAnalyze Splitting & Integration"]; "Structure" [label="Elucidate Final Structure", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Process_FID" -> "Assign_Signals" -> "Structure"; }

"Add_TMS" -> "H1_NMR" [label="Insert into\nSpectrometer"]; "Add_TMS" -> "C13_NMR"; "H1_NMR" -> "Process_FID"; "C13_NMR" -> "Process_FID"; } Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy Analysis

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the energy required to induce a specific vibrational motion (e.g., stretching or bending) of its bonds.

Expertise & Experience: Causality in IR Sample Preparation

For solid samples like 7-Hydroxy-1-indanone, the Potassium Bromide (KBr) pellet method is a classic and reliable technique.[6] The rationale behind this choice is that KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index similar to many organic compounds, which minimizes scattering of the IR beam. To ensure a high-quality spectrum, the sample must be anhydrous and ground to a fine powder with the KBr. This reduces particle size, which in turn minimizes light scattering (the Christiansen effect) and produces sharper, more well-defined absorption bands. The mixture is then pressed under high pressure to form a transparent pellet, ensuring a uniform path length for the IR beam to travel through the sample.

IR Spectroscopy Data

The IR spectrum of 7-Hydroxy-1-indanone is expected to show characteristic absorption bands for its hydroxyl, carbonyl, and aromatic functionalities.

(Specific, validated IR peak data for 7-Hydroxy-1-indanone was not available in the public domain at the time of this guide's compilation. The following is an expert interpretation based on the known structure.)

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

|---|---|---|---|

| 3400-3200 | Strong, Broad | O-H Stretch | Phenolic Hydroxyl (-OH) |

| ~3050 | Medium | C-H Stretch | Aromatic C-H |

| ~2950 | Medium | C-H Stretch | Aliphatic C-H |

| ~1680 | Strong, Sharp | C=O Stretch | Conjugated Ketone (C=O) |

| ~1600, ~1470 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-O Stretch | Phenolic C-O |

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Gently grind 1-2 mg of 7-Hydroxy-1-indanone with approximately 100-200 mg of dry, spectroscopic-grade KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet die and press it in a hydraulic press at 7-10 tons for several minutes to form a thin, transparent pellet.

-

Background Spectrum: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Acquire the IR spectrum of the sample pellet over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and label the significant absorption peaks and correlate them to the corresponding functional groups.

dot graph "IR_Workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"Start" [label="Start: Solid Sample\n(7-Hydroxy-1-indanone)", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Grind" [label="Grind 1-2 mg sample with\n100-200 mg dry KBr"]; "Press" [label="Press mixture into a\ntransparent pellet"]; "Acquire_BG" [label="Acquire Background Spectrum\n(Blank KBr Pellet)"]; "Acquire_Sample" [label="Acquire Sample Spectrum\n(4000-400 cm-1)"]; "Analyze" [label="Analyze Spectrum:\nIdentify Functional Groups", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Grind"; "Grind" -> "Press"; "Press" -> "Acquire_BG"; "Acquire_BG" -> "Acquire_Sample"; "Acquire_Sample" -> "Analyze"; } Caption: Standard workflow for FTIR analysis via the KBr pellet method.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns.

Expertise & Experience: Understanding Electron Ionization (EI)

Electron Ionization (EI) is a "hard" ionization technique commonly used for the analysis of relatively small, volatile organic molecules like 7-Hydroxy-1-indanone. In the EI source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This high energy is chosen because it reliably exceeds the ionization energy of most organic molecules and leads to reproducible fragmentation patterns, creating a spectral "fingerprint" that can be compared against libraries for identification. The impact of an electron knocks another electron out of the molecule, forming a positively charged radical ion known as the molecular ion (M⁺•). The excess energy imparted to the molecular ion causes it to fragment into smaller, characteristic ions. Analyzing the mass-to-charge ratio (m/z) of these fragments allows for the reconstruction of the original molecular structure.

Mass Spectrometry Data

The mass spectrum of 7-Hydroxy-1-indanone will show a molecular ion peak corresponding to its molecular weight, along with several fragment ions.

(Specific, validated MS fragmentation data for 7-Hydroxy-1-indanone was not available in the public domain at the time of this guide's compilation. The following is an expert interpretation based on the known structure and common fragmentation pathways for similar compounds.)

Expected Mass Spectrometry Data (EI):

| m/z | Proposed Fragment | Rationale for Fragmentation |

|---|---|---|

| 148 | [C₉H₈O₂]⁺• | Molecular Ion (M⁺•) |

| 120 | [M - CO]⁺• | Loss of a neutral carbon monoxide molecule, a common fragmentation for ketones. |

| 92 | [M - CO - CO]⁺• or [M - C₂H₄O]⁺• | Further fragmentation, potentially involving the loss of another CO or rearrangement. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a very stable and common fragment in compounds containing a benzyl group. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through the injector of a gas chromatograph (GC-MS). The sample is vaporized in a high-vacuum environment.

-

Ionization: Bombard the gaseous sample molecules with a 70 eV electron beam in the ion source.

-

Acceleration: Accelerate the resulting positively charged ions through an electric field.

-

Mass Analysis: Separate the ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and record their abundance at each m/z value.

-

Data Analysis: Plot the relative abundance of ions versus their m/z ratio to generate the mass spectrum. Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

dot graph "MS_Workflow" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"Sample" [label="Vaporized Sample\n(7-Hydroxy-1-indanone)"]; "Ionization" [label="Electron Ionization (70 eV)\nForms M+• and Fragments"]; "Acceleration" [label="Ion Acceleration"]; "Analysis" [label="Mass Analyzer\n(Separation by m/z)"]; "Detection" [label="Ion Detection"]; "Spectrum" [label="Mass Spectrum\n(Abundance vs. m/z)", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Sample" -> "Ionization" -> "Acceleration" -> "Analysis" -> "Detection" -> "Spectrum"; } Caption: The logical flow of an Electron Ionization Mass Spectrometry experiment.

Conclusion

The synergistic application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of 7-Hydroxy-1-indanone. NMR spectroscopy delineates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (hydroxyl, ketone, aromatic ring), and mass spectrometry establishes the molecular weight and provides corroborating structural details through fragmentation analysis. This guide has outlined the theoretical basis, practical experimental protocols, and expected spectral data for this important chemical entity, serving as a vital resource for researchers in the chemical and pharmaceutical sciences.

References

-

PubChem. 7-Hydroxy-1-indanone. National Center for Biotechnology Information. [Link]

-

PubChemLite. 7-hydroxy-1-indanone (C9H8O2). [Link]

-

Changzhou Standard Chemical Co., Ltd. 7-Hydroxy-1-indanone. [Link]

-

AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 7-Hydroxy-1-indanone 97 6968-35-0 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. 7-Hydroxy-1-indanone | C9H8O2 | CID 248078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 7-Hydroxy-2-hydroxymethylene-1-indanone | C10H8O3 | CID 5372961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 7-Hydroxy-1-indanone(6968-35-0) IR Spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Physical Properties of 7-Hydroxy-1-indanone: Melting Point and Solubility

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Hydroxy-1-indanone is a versatile bicyclic aromatic ketone of significant interest in medicinal chemistry and materials science. A comprehensive understanding of its fundamental physical properties, namely its melting point and solubility, is paramount for its effective utilization in research and development. The melting point serves as a crucial indicator of purity and polymorphic form, while the solubility profile governs its behavior in various solvent systems, directly impacting reaction kinetics, purification strategies, and, critically for pharmaceutical applications, its bioavailability. This guide provides a detailed examination of the melting point and solubility of 7-Hydroxy-1-indanone, supported by established experimental protocols and an analysis of the underlying physicochemical principles.

Introduction to 7-Hydroxy-1-indanone

Chemical Structure and Significance

7-Hydroxy-1-indanone, with the chemical formula C₉H₈O₂, is a substituted indanone featuring a hydroxyl group at the 7-position of the indane ring system. This seemingly simple molecule is a valuable building block in organic synthesis, serving as a precursor for a variety of more complex structures.[1] Its utility stems from the reactivity of the ketone and the phenolic hydroxyl group, which allow for a wide range of chemical modifications.

Relevance in Medicinal Chemistry and Drug Development

Indanone derivatives are a well-established class of compounds with diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.[2] The specific placement of the hydroxyl group in 7-Hydroxy-1-indanone can significantly influence its interaction with biological targets and its metabolic profile. Therefore, a thorough characterization of its physical properties is a prerequisite for any drug discovery and development program involving this scaffold.

The Critical Role of Physical Properties in a Pre-formulation Context

In the early stages of drug development, a comprehensive understanding of a compound's physicochemical properties is essential for formulation design and for predicting its in vivo behavior. The melting point and solubility are two of the most fundamental of these properties. A sharp melting point range is indicative of high purity, while a broad range can suggest the presence of impurities. Solubility, particularly aqueous solubility, is a key determinant of a drug's absorption and bioavailability.

Melting Point of 7-Hydroxy-1-indanone: A Definitive Physical Descriptor

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. It is a highly characteristic property of a pure substance and is invaluable for identification and purity assessment.

Theoretical Basis: The Energetics of Phase Transition

The melting of a crystalline solid involves the input of energy to overcome the intermolecular forces holding the molecules in a fixed lattice. For 7-Hydroxy-1-indanone, these forces include van der Waals interactions, dipole-dipole interactions arising from the polar ketone group, and, most significantly, hydrogen bonding mediated by the hydroxyl group. The strength of these interactions dictates the melting point.

Reported Melting Point Values and Data Synthesis

Multiple sources consistently report the melting point of 7-Hydroxy-1-indanone to be in the range of 109-113 °C .[3] This relatively high melting point for a molecule of its size is indicative of strong intermolecular forces, likely dominated by hydrogen bonding.

Table 1: Reported Melting Point of 7-Hydroxy-1-indanone

| Property | Reported Value | Source(s) |

| Melting Point | 109-113 °C | [3] |

Experimental Protocol for Accurate Melting Point Determination

The determination of a melting point is a standard procedure in organic chemistry laboratories. The capillary method is the most common and reliable technique.

A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube. This tube is then heated in a controlled manner, and the temperature at which the sample begins to melt and the temperature at which it is completely molten are recorded as the melting range.

-

Sample Preparation: A small amount of dry 7-Hydroxy-1-indanone is finely ground to a powder.

-

Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, and the tube is then inverted and tapped gently to pack the sample into the closed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of a melting point apparatus.

-

Heating and Observation: The sample is heated at a steady rate (e.g., 1-2 °C per minute) as the melting point is approached.

-

Recording the Melting Range: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting.

A sharp melting range (typically 1-2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range. It is also important to consider the possibility of polymorphism, where a compound can exist in different crystalline forms with distinct melting points.

Solubility Profile of 7-Hydroxy-1-indanone: A Key Determinant of Bioavailability

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. It is a critical parameter in drug development as it directly influences the bioavailability of orally administered drugs.

The "Like Dissolves Like" Principle: A Molecular Perspective

The solubility of a compound is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a useful, albeit simplified, framework for predicting solubility. Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. 7-Hydroxy-1-indanone possesses both polar (hydroxyl and ketone groups) and non-polar (aromatic ring and aliphatic backbone) regions, suggesting it will have a nuanced solubility profile.

Qualitative and Quantitative Solubility Data in Various Solvents

While comprehensive quantitative solubility data for 7-Hydroxy-1-indanone is not extensively published, qualitative information and data for the parent compound, 1-indanone, provide valuable insights. 7-Hydroxy-1-indanone is described as a white solid.[1] The parent compound, 1-indanone, is reported to be more soluble in organic solvents than in water.[4] The presence of the hydroxyl group in 7-Hydroxy-1-indanone is expected to increase its polarity and enhance its ability to act as a hydrogen bond donor, which should increase its solubility in polar protic solvents like water and alcohols compared to 1-indanone.

Table 2: Qualitative and Predicted Solubility of 7-Hydroxy-1-indanone

| Solvent | Qualitative Solubility | Predicted pKa |

| Water | Moderately soluble (predicted) | 10.27±0.20[5] |

| Chloroform | Slightly soluble | - |

| Methanol | Slightly soluble | - |

| Ethanol | Soluble (predicted) | - |

| DMSO | Soluble (predicted) | - |

The predicted pKa of the phenolic hydroxyl group is approximately 10.27.[5] This indicates that 7-Hydroxy-1-indanone is a weak acid.

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

This method involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined analytically.

-

Sample Preparation: An excess amount of solid 7-Hydroxy-1-indanone is added to a known volume of the desired solvent (e.g., water, buffer of a specific pH, ethanol) in a sealed container.

-

Equilibration: The container is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of 7-Hydroxy-1-indanone in the clear supernatant or filtrate is determined using a suitable analytical technique.

-

UV-Vis Spectroscopy: If 7-Hydroxy-1-indanone has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-determined calibration curve.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a more specific and widely used method for determining the concentration of a compound in a complex mixture. A calibration curve is generated using standards of known concentration.

The Impact of pH on the Solubility of an Ionizable Compound

As 7-Hydroxy-1-indanone is a weak acid due to its phenolic hydroxyl group, its aqueous solubility is expected to be pH-dependent. At pH values below its pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the hydroxyl group will deprotonate to form the more soluble phenolate anion. This relationship is described by the Henderson-Hasselbalch equation.

Interplay Between Melting Point, Solubility, and Drug Developability

The melting point and solubility of a drug candidate are not just isolated physical parameters; they are interconnected and have profound implications for its potential as a therapeutic agent.

The Biopharmaceutical Classification System (BCS) and its Implications

The Biopharmaceutical Classification System (BCS) is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability. A drug's BCS class can help predict its in vivo performance. For a compound like 7-Hydroxy-1-indanone, determining its precise aqueous solubility is the first step in understanding its potential BCS classification and, consequently, its likely absorption characteristics.

Conclusion: A Synthesis of Key Findings and Future Directions

7-Hydroxy-1-indanone is a valuable synthetic intermediate with a well-defined melting point of 109-113 °C, indicative of a stable crystalline structure with significant intermolecular forces. While its qualitative solubility in some organic solvents is known, a comprehensive quantitative understanding of its solubility profile, particularly its pH-dependent aqueous solubility, is an area that warrants further experimental investigation. Such data would be invaluable for optimizing its use in organic synthesis and for guiding the development of 7-Hydroxy-1-indanone-based compounds as potential therapeutic agents. The experimental protocols outlined in this guide provide a robust framework for obtaining these critical physicochemical parameters.

References

-

Solubility of Things. Indanone. [Link]

-

PubChem. 4-Hydroxy-1-indanone. [Link]

-

Beilstein Journal of Organic Chemistry. Synthesis of 1-indanones with a broad range of biological activity. [Link]

-

PubChem. 7-Hydroxy-1-indanone. [Link]

-

PubChem. 4-Hydroxy-1-indanone. [Link]

-

PubChem. 1-Indanone. [Link]

-

PubChem. 6-Hydroxy-1-indanone. [Link]

Visualizations

Caption: Experimental workflow for melting point determination.

Caption: Shake-flask method for solubility determination.

Sources

The Multifaceted Biological Activities of 7-Hydroxy-1-indanone and its Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Emergence of the 1-Indanone Scaffold in Medicinal Chemistry

The 1-indanone nucleus, a privileged scaffold in medicinal chemistry, has garnered significant attention for its versatile biological activities.[1] This bicyclic ketone is a core structural component in numerous natural products and synthetic compounds with therapeutic potential.[2][3] Among the various substituted indanones, 7-hydroxy-1-indanone serves as a particularly interesting starting point for the development of novel therapeutic agents due to the presence of a reactive hydroxyl group that allows for a wide range of chemical modifications. This guide provides an in-depth exploration of the biological activities of 7-hydroxy-1-indanone and its derivatives, focusing on their anti-inflammatory, antioxidant, neuroprotective, and anticancer properties. We will delve into the underlying mechanisms of action, present key structure-activity relationships, and provide detailed experimental protocols for the evaluation of these compounds.

Anti-inflammatory Properties: Targeting Key Mediators of Inflammation

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The 1-indanone scaffold has shown considerable promise in the development of novel anti-inflammatory agents.[4] Derivatives of 7-hydroxy-1-indanone have been investigated for their ability to modulate key inflammatory pathways, primarily through the inhibition of pro-inflammatory cytokines and enzymes.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

A primary mechanism by which 7-hydroxy-1-indanone derivatives exert their anti-inflammatory effects is through the suppression of pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[5][6] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7]

Several studies have demonstrated that 2-benzylidene-1-indanone derivatives can effectively inhibit the production of TNF-α and IL-6 in LPS-stimulated macrophages.[4][8] This inhibition is often associated with the suppression of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways.[9]

Signaling Pathway: Putative Anti-inflammatory Mechanism of 7-Hydroxy-1-indanone Derivatives

Caption: Putative mechanism of anti-inflammatory action.

Structure-Activity Relationship (SAR)

The anti-inflammatory activity of 7-hydroxy-1-indanone derivatives is significantly influenced by the nature and position of substituents. For instance, in a series of 2-benzylidene-1-indanone derivatives, the presence of hydroxyl and methoxy groups on the benzylidene ring was found to be crucial for potent inhibition of TNF-α and IL-6.[8] Specifically, a 4-hydroxy-3-methoxy substitution on the benzylidene ring often leads to enhanced activity.[4] Furthermore, modifications at the 7-position of the indanone ring, such as the introduction of alkoxy groups, have been shown to modulate the anti-inflammatory profile.[8]

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the reported anti-inflammatory activities of selected indanone derivatives.

| Compound Class | Derivative Example | Assay | Target | IC50 / % Inhibition | Reference |

| 2-Benzylidene-1-indanone | 4-hydroxy-3-methoxybenzylidene-1-indanone | LPS-stimulated murine macrophages | TNF-α | ~84% inhibition @ 10 µM | [4] |

| 2-Benzylidene-1-indanone | 4-hydroxy-3-methoxybenzylidene-1-indanone | LPS-stimulated murine macrophages | IL-6 | ~69% inhibition @ 10 µM | [4] |

| Indanone Derivative | Isolated from Fernandoa adenophylla | Heat-induced hemolysis | RBC membrane stabilization | IC50 = 54.69 µM | [10] |

| Arylidene Indanone | IPX-18 | Human Whole Blood | TNF-α | IC50 = 298.8 nM | [5][6] |

| Arylidene Indanone | IPX-18 | PBMCs | TNF-α | IC50 = 96.29 nM | [5][6] |

Antioxidant Potential: Scavenging Free Radicals

Oxidative stress, arising from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases. Phenolic compounds are well-known for their antioxidant properties, and the 7-hydroxy-1-indanone scaffold, possessing a hydroxyl group on the aromatic ring, is predicted to exhibit radical scavenging activity.

Mechanism of Action: Radical Scavenging and Nrf2 Activation

The primary mechanism of antioxidant action for phenolic compounds involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[11] This process converts the highly reactive free radical into a more stable species.

Beyond direct radical scavenging, some indanone derivatives have been shown to modulate the Keap1-Nrf2 signaling pathway, a critical regulator of the endogenous antioxidant response.[5][6] Under normal conditions, the transcription factor Nrf2 is targeted for degradation by Keap1. In the presence of oxidative stress or Nrf2 activators, Nrf2 is released from Keap1, translocates to the nucleus, and initiates the transcription of antioxidant and cytoprotective genes.

Signaling Pathway: The Keap1-Nrf2 Antioxidant Response Pathway

Caption: Modulation of the Keap1-Nrf2 pathway.

Quantitative Data: Antioxidant Activity

| Compound | DPPH IC50 (µg/mL) | Reference |

| Ascorbic Acid (Vitamin C) | ~7.89 | [11] |

| Kombucha Extract (7-day fermentation) | 6.84 | [11] |

| Plectranthus royleanus extract | 39.90 | [11] |

Neuroprotective Effects: A Promising Avenue for Neurodegenerative Diseases

The indanone scaffold is a key component of donepezil, a widely prescribed drug for the treatment of Alzheimer's disease.[3] This has spurred significant interest in the development of other indanone derivatives as potential neuroprotective agents.

Mechanism of Action: Multi-target Inhibition

The neuroprotective effects of indanone derivatives are often attributed to their ability to inhibit key enzymes involved in the pathophysiology of neurodegenerative diseases, namely acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B).[11] Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial in Alzheimer's disease. MAO inhibitors, on the other hand, increase the levels of monoamine neurotransmitters like dopamine and serotonin, and have therapeutic potential in Parkinson's disease and depression.

Some indanone derivatives have been designed as dual inhibitors of AChE and MAO, offering a multi-target approach to treating complex neurodegenerative disorders.[12] Additionally, the antioxidant and anti-inflammatory properties of these compounds likely contribute to their overall neuroprotective effects by mitigating oxidative stress and neuroinflammation, which are common features of neurodegeneration. In vitro studies using neuronal cell lines, such as the human neuroblastoma SH-SY5Y cell line, are crucial for evaluating the direct neuroprotective effects of these compounds against various neurotoxic insults.[13][14][15][16][17]

Anticancer Activity: A Scaffold for Novel Cytotoxic Agents

The 1-indanone framework has proven to be a versatile scaffold for the design of potent anticancer agents.[2][18] Derivatives of 7-hydroxy-1-indanone have been synthesized and evaluated for their cytotoxicity against a range of cancer cell lines.

Mechanism of Action: Diverse Anticancer Pathways

The anticancer mechanisms of indanone derivatives are diverse and depend on the specific chemical modifications. Some derivatives have been shown to induce cell cycle arrest, typically at the G2/M phase, and promote apoptosis (programmed cell death).[18][19] A key mechanism for some 2-benzylidene-1-indanone derivatives is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis.[20] Other indanone derivatives have been found to modulate signaling pathways critical for cancer cell survival and proliferation, such as the NF-κB pathway.[18]

Quantitative Data: Anticancer Activity

The following table presents the cytotoxic activity of selected indanone derivatives against various cancer cell lines.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazolyl Hydrazone of 1-Indanone | ITH-6 | HT-29 (Colon) | 0.44 | [2][18][19] |

| Thiazolyl Hydrazone of 1-Indanone | ITH-6 | COLO 205 (Colon) | 0.98 | [2][18][19] |

| Thiazolyl Hydrazone of 1-Indanone | ITH-6 | KM 12 (Colon) | 0.41 | [2][18][19] |

| 2-Benzylidene-1-indanone | Compound 9j | MCF-7 (Breast) | 0.01 | [2][21] |

| 2-Benzylidene-1-indanone | Compound 9j | HCT-116 (Colon) | 0.088 | [2][21] |

| Gallic Acid-based Indanone | Compound 1 | MCF-7 (Breast) | - | [2][20] |

| 3-Aryl-1-indanone | - | HeLa (Cervical) | µM range | [21] |

| 3-Aryl-1-indanone | - | K562 (Leukemia) | µM range | [21] |

Experimental Protocols

Synthesis of 7-Hydroxy-1-indanone Derivatives

A common and effective method for the synthesis of 7-hydroxy-1-indanone involves the intramolecular Friedel-Crafts acylation of 3-(3-hydroxyphenyl)propanoic acid.[22] However, this method can also produce the 5-hydroxy isomer. More selective methods have been developed to improve the yield of the desired 7-hydroxy-1-indanone.[22] Derivatives can then be synthesized through various reactions targeting the hydroxyl group or other positions on the indanone core.

Workflow: General Synthesis of 2-Benzylidene-7-hydroxy-1-indanone Derivatives

Caption: General synthetic route to 2-benzylidene derivatives.

In Vitro Assay for Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[11][23][24][25][26]

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound and a reference antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a working solution of DPPH (e.g., 0.1 mM) in the same solvent. The solution should be freshly prepared and protected from light.

-

-

Assay Procedure:

-

Add a specific volume of the DPPH working solution to each well of a 96-well microplate.

-

Add varying concentrations of the test compound and the reference antioxidant to the wells. Include a blank control containing only the solvent and DPPH.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at approximately 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

In Vitro Assay for Cytotoxicity: MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[2]

Step-by-Step Protocol:

-

Cell Culture and Treatment:

-

Seed the desired cancer cell line (e.g., MCF-7, HCT-116) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 7-hydroxy-1-indanone derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

-

MTT Incubation and Formazan Solubilization:

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength between 500 and 600 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of cell viability against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit cell growth by 50%).

-

Conclusion and Future Directions

7-Hydroxy-1-indanone and its derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their anti-inflammatory, antioxidant, neuroprotective, and anticancer properties make them attractive candidates for further drug development. The presence of the 7-hydroxy group provides a convenient handle for synthetic modifications, allowing for the fine-tuning of their pharmacological profiles. Future research should focus on elucidating the precise molecular targets and signaling pathways for specific derivatives, as well as on optimizing their efficacy and safety profiles through medicinal chemistry efforts. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development who are interested in exploring the therapeutic potential of this versatile scaffold.

References

-

ResearchGate. (n.d.). IC50 values of the antioxidant activity test using DPPH method. Retrieved from [Link]

-

researchmap. (2025). Design, synthesis, in-silico molecular docking, ADME predictions and biological evaluation including. Retrieved from [Link]

- Menezes, J. C. J. M. D. S., et al. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances, 7(15), 9357-9372.

-

PubMed. (2019). Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines. Retrieved from [Link]

- Hassan, A., et al. (2022). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers in Oncology, 12, 949868.

-

PubMed Central. (2020). Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model. Retrieved from [Link]

- Turek, M., Szczęsna, D., Koprowski, M., & Bałczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.

- Zou, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton.

- Zhang, Y., et al. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Drug Design, Development and Therapy, 12, 887–899.

- Chen, Z., Bertin, R., & Froldi, G. (2013). EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs. Food Chemistry, 138(1), 414-420.

- Menezes, J. C. J. M. D. S., et al. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances, 7(15), 9357–9372.

-

PubMed. (2023). Design, synthesis and biological evaluation of novel indanones derivatives as potent acetylcholinesterase/monoamine oxidase B inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Design, Synthesis and Evaluation of Aurone and Indanone Derivatives as Novel Antibacterial Agents. Retrieved from [Link]

-

ScienceOpen. (n.d.). Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for. Retrieved from [Link]

-

PubMed. (2020). Design, synthesis and biological evaluation of indanone-chalcone hybrids as potent and selective hCES2A inhibitors. Retrieved from [Link]

-

PubMed. (2012). Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. Retrieved from [Link]

-

PubMed. (2018). Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Retrieved from [Link]

-

MDPI. (2021). Anti-Inflammatory Potential of Daturaolone from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies. Retrieved from [Link]

-

PubMed Central. (2023). Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling. Retrieved from [Link]

-

MDPI. (2022). DHPA Protects SH-SY5Y Cells from Oxidative Stress-Induced Apoptosis via Mitochondria Apoptosis and the Keap1/Nrf2/HO-1 Signaling Pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). Dose-dependent effect of HN and AgNPs on cell viability of SH-SY5Y.... Retrieved from [Link]

-

PubMed Central. (2017). Neuroprotective effects of genistein on SH-SY5Y cells overexpressing A53T mutant α-synuclein. Retrieved from [Link]

-

MDPI. (2024). Protective Effects on Neuronal SH-SY5Y Cells and Antioxidant Activity of Enzymatic Hydrolyzate from Silkworms Fed the Leaves of Cudrania tricuspidata. Retrieved from [Link]

-

PubMed Central. (2024). Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. Retrieved from [Link]

-

ResearchGate. (n.d.). How to determine theoretical IC50 value for in vitro DPPH assay?. Retrieved from [Link]

-

YouTube. (2023). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. Retrieved from [Link]

Sources

- 1. researchmap.jp [researchmap.jp]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-Inflammatory Potential of Daturaolone from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies [mdpi.com]

- 8. scienceopen.com [scienceopen.com]

- 9. Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and biological evaluation of novel indanones derivatives as potent acetylcholinesterase/monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Neuroprotective effects of genistein on SH-SY5Y cells overexpressing A53T mutant α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Page loading... [guidechem.com]

- 23. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. youtube.com [youtube.com]

A Senior Application Scientist's Guide to 7-Hydroxy-1-indanone: A Versatile Building Block in Modern Organic Synthesis

Introduction: The Strategic Value of the Indanone Scaffold

In the landscape of medicinal chemistry and materials science, the indanone scaffold represents a privileged structure. Its rigid, bicyclic framework, composed of a benzene ring fused to a cyclopentanone ring, serves as a versatile template for constructing complex molecular architectures. 1-Indanone and its derivatives are integral to a wide array of biologically active compounds, including anti-inflammatory agents, anticancer drugs, and treatments for neurodegenerative diseases.[1][2] Among these derivatives, 7-hydroxy-1-indanone has emerged as a particularly valuable building block. The presence of two distinct functional groups—a nucleophilic phenolic hydroxyl and an electrophilic ketone—on a compact frame allows for sequential, regioselective modifications, making it a cornerstone intermediate in multi-step syntheses.

This technical guide provides an in-depth exploration of 7-hydroxy-1-indanone, tailored for researchers, chemists, and drug development professionals. We will delve into its synthesis, key reactive properties, and strategic applications, with a focus on explaining the causal chemistry behind experimental choices to empower scientists in their own research endeavors.

Physicochemical & Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is critical for its effective use. 7-Hydroxy-1-indanone is a solid at room temperature with the following key characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈O₂ | [3][4][5] |

| Molecular Weight | 148.16 g/mol | [3][4][5][6] |

| CAS Number | 6968-35-0 | [3][4] |

| Appearance | Solid | [4] |

| Melting Point | 109-113 °C | |

| IUPAC Name | 7-hydroxy-2,3-dihydroinden-1-one | [3] |

| InChI Key | HFMZPBSZKCDKOR-UHFFFAOYSA-N | [4][7] |

Spectroscopic data is available for this compound, including ¹H NMR, ¹³C NMR, and IR spectra, which are essential for reaction monitoring and quality control.[8]

Synthesis of 7-Hydroxy-1-indanone: A Comparative Analysis

The synthesis of 7-hydroxy-1-indanone is a critical first step in its utilization. Several routes have been reported, each with distinct advantages and disadvantages that inform the choice of method based on scale, cost, and available equipment.

Method 1: Intramolecular Friedel-Crafts Acylation of 3-(3-hydroxyphenyl)propanoic acid

This classical approach involves the cyclization of 3-(3-hydroxyphenyl)propanoic acid using a strong acid catalyst like polyphosphoric acid (PPA) at high temperatures (e.g., 180°C).[9][10]

-

Causality: PPA acts as both the acidic catalyst to protonate the carboxylic acid, forming a reactive acylium ion intermediate, and as a dehydrating agent to drive the reaction forward. The electron-rich aromatic ring then undergoes intramolecular electrophilic substitution to form the five-membered ring.

-

Challenges: A significant drawback of this method is the lack of regioselectivity.[9][10] The hydroxyl group is ortho-, para-directing, leading to the formation of both the desired 7-hydroxy-1-indanone and the isomeric 5-hydroxy-1-indanone, which can be difficult to separate.[9] Furthermore, the harsh reaction conditions (high temperature) increase energy consumption and can lead to side reactions.[9][10]

Method 2: Rearrangement of 2,3-dihydrobenzofuran-4-one

Another route involves the aluminum trichloride-catalyzed rearrangement of 2,3-dihydrobenzofuran-4-one at very high temperatures (200°C).[9]

-

Causality: The Lewis acid AlCl₃ coordinates to the furan oxygen, facilitating ring-opening and subsequent intramolecular rearrangement and cyclization to form the more stable indanone system.

-

Challenges: This method is hampered by the high cost and limited availability of the starting material.[9] The extreme temperature required poses challenges for industrial scale-up and equipment longevity.[9]

Method 3: An Optimized Approach Using a Sulfonic Acid Protecting Group

To overcome the regioselectivity issues, an improved method has been developed and patented.[10] This strategy cleverly employs a sulfonic acid group as a removable directing group.

// Nodes Start [label="4-Hydroxybenzenesulfonic\nacid", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="React with\n3-chloropropionyl chloride", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate1 [label="Intermediate II", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Friedel-Crafts Cyclization\n(Lewis Acid)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate2 [label="Sulfonated Indanone (III)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Desulfonation\n(e.g., aq. H₂SO₄, heat)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="7-Hydroxy-1-indanone\n(High Regioselectivity)", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> End; } }

Caption: Optimized synthesis of 7-hydroxy-1-indanone using a directing group.

-

Causality & Advantage: The sulfonic acid group at the 4-position effectively blocks this site, forcing the Friedel-Crafts acylation to occur at the position ortho to the hydroxyl group, leading exclusively to the desired sulfonated precursor.[10] The sulfonic acid group can then be cleanly removed under acidic conditions to yield the final product with high purity and yield, avoiding the problematic isomeric mixture of other methods.[10] This approach represents a more controlled, efficient, and scalable solution for producing 7-hydroxy-1-indanone.

Core Applications in Synthesis: A Tale of Two Functional Groups

The synthetic utility of 7-hydroxy-1-indanone stems from its bifunctional nature. The phenolic hydroxyl group and the carbonyl group can be targeted with high selectivity, allowing for a stepwise elaboration of the molecule.

Reactions at the Phenolic Hydroxyl Group: O-Alkylation

The hydroxyl group is weakly acidic and can be deprotonated with a suitable base to form a potent phenoxide nucleophile. This is the cornerstone of Williamson ether synthesis, a common strategy for introducing alkyl or aryl side chains.

-

Expert Insight: The choice of base is critical. For simple alkylations with reactive electrophiles (e.g., benzyl bromide, alkyl halides), a moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF or acetone) is sufficient.[11] For less reactive electrophiles or to ensure complete deprotonation, a stronger base like sodium hydride (NaH) is employed. NaH offers the advantage of an irreversible, quantitative deprotonation, but requires anhydrous conditions and careful handling.

// Nodes sub [label="7-Hydroxy-1-indanone"]; base [label="Base (e.g., K₂CO₃, NaH)"]; phenoxide [label="Phenoxide Intermediate\n(Enhanced Nucleophilicity)"]; electrophile [label="Electrophile (R-X)\ne.g., Benzyl Bromide"]; product [label="O-Alkylated Product"];

// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0];

// Edges sub -> inv1 [arrowhead=none]; base -> inv1 [arrowhead=none]; inv1 -> phenoxide [label=" Deprotonation "]; phenoxide -> inv2 [arrowhead=none]; electrophile -> inv2 [arrowhead=none]; inv2 -> product [label=" SN2 Attack "]; }

Caption: General mechanism for O-alkylation of 7-hydroxy-1-indanone.

Reactions at the Carbonyl Group: Gateway to Donepezil

The carbonyl group of 7-hydroxy-1-indanone is a key electrophilic site. Its reactions are central to the synthesis of many complex targets, most notably the anti-Alzheimer's drug, Donepezil.[12][13] The synthesis of Donepezil precursors often involves an aldol-type condensation between an indanone derivative and an aldehyde.[13][14][15]

For instance, in the synthesis of Donepezil analogs, a methoxy-protected version of 7-hydroxy-1-indanone (i.e., 7-methoxy-1-indanone) can be condensed with N-benzyl-4-piperidinecarboxaldehyde.[13][15]

-

Causality: The reaction is typically base-catalyzed. A base (e.g., LDA, NaOH) abstracts a proton from the α-carbon (C2) of the indanone, generating a nucleophilic enolate.[15] This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol adduct readily dehydrates under the reaction conditions to form a stable, conjugated enone system. This crucial C-C bond formation links the two key fragments of the final drug molecule.[13] The final step involves the reduction of the double bond and potentially other functionalities to yield the target molecule.[14][15]

Exemplary Protocol: Base-Catalyzed O-Alkylation of 7-Hydroxy-1-indanone

This protocol is a representative example of the Williamson ether synthesis applied to 7-hydroxy-1-indanone, based on common laboratory procedures.

Objective: To synthesize 7-(benzyloxy)-1-indanone.

Materials:

-

7-Hydroxy-1-indanone (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 7-hydroxy-1-indanone (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon) to dissolve/suspend the reagents (concentration typically 0.1-0.5 M).

-

Reagent Addition: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

-